REACTION_CXSMILES
|
[C:1]([O:12][CH2:13][C:14](=[O:16])[CH3:15])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[BH4-].[Na+].C(O)(=O)C.C(OCC)C>O1CCCC1.C1C=CC=CC=1.C(Cl)(Cl)Cl>[C:1]([O:12][CH2:13][CH:14]([OH:16])[CH3:15])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)OCC(C)=O
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred at 5° for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5°
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 5°
|
Type
|
ADDITION
|
Details
|
After addition the reaction
|
Type
|
STIRRING
|
Details
|
Stirring at 5°
|
Type
|
WAIT
|
Details
|
was continued for a further 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the mixture washed with water (2×200 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)(=O)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.191 mol | |
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |